

# Commercial Availability and Suppliers of Enantiopure 2-Pentanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiopure **(R)-(-)-2-pentanol** and **(S)-(+)-2-pentanol**, including a comparative summary of suppliers and their product specifications. Additionally, it outlines detailed experimental protocols for the synthesis via enzymatic kinetic resolution and the analysis of enantiomeric purity by chiral gas chromatography, crucial for quality assessment in research and drug development.

### **Commercial Suppliers and Product Specifications**

The enantiomers of 2-pentanol are available from several reputable chemical suppliers. The following tables summarize the product offerings for **(R)-(-)-2-pentanol** and **(S)-(+)-2-pentanol**, providing key quantitative data for easy comparison.

Table 1: Commercial Suppliers of (R)-(-)-2-Pentanol



Supplier	Product Number(s)	Purity/Assa y	Enantiomeri c Excess (ee)	Optical Rotation	CAS Number
Sigma- Aldrich	330523	98%	Not specified	[α]25/D −13°, neat	31087-44-2
Thermo Scientific Chemicals	J63298MD	97%	Not specified	Not specified	31087-44-2
Chem-Impex	01859	≥ 98% (GC)	Not specified	[α]20/D = -12 to -15° (neat) [1]	31087-44-2
Synthesis with Catalysts Pvt. Ltd.	Not specified	98%	98%[2]	[α]25/D -13°, neat[2]	31087-44- 2[2]
BOC Sciences	Not specified	≥98%	≥95% ee[3]	Not specified	31087-44-2
TCI AMERICA	Not specified	>98.0%(GC)	Not specified	Not specified	31087-44-2

Table 2: Commercial Suppliers of (S)-(+)-2-Pentanol



Supplier	Product Number(s)	Purity/Assa y	Enantiomeri c Excess (ee)	Optical Rotation	CAS Number
Sigma- Aldrich	Not specified	98%	Not specified	Not specified	26184-62-3
Thermo Scientific Chemicals	Not specified	97%[4]	Not specified	Not specified	26184-62-3
Chem-Impex	01860	≥ 98% (GC)	Not specified	[α]20/D = 12 to 15° (neat)	26184-62-3
Synthesis with Catalysts Pvt. Ltd.	Not specified	98%[5]	98%[5]	[α]25/D +13°, neat[5]	26184-62- 3[5]

#### **Methodologies for Synthesis and Analysis**

For researchers requiring either a specific enantiomer not readily available or needing to verify the enantiomeric purity of a commercial product, the following experimental protocols provide a starting point.

## Synthesis of Enantiopure 2-Pentanol via Enzymatic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. The enzymatic kinetic resolution of racemic 2-pentanol can be achieved with high enantioselectivity using lipases.

Principle: This method relies on the differential rate of reaction of a chiral catalyst (enzyme) with the two enantiomers of the racemic substrate. In the presence of an acyl donor, one enantiomer is preferentially acylated, allowing for the separation of the unreacted alcohol and the newly formed ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (R,S)-2-Pentanol



- Materials:
  - Racemic 2-pentanol
  - Immobilized Lipase B from Candida antarctica (CALB), such as Novozym 435®
  - Acyl donor (e.g., vinyl acetate or succinic anhydride)[6]
  - Anhydrous organic solvent (e.g., toluene or n-hexane)
  - Standard laboratory glassware and magnetic stirrer
  - Temperature-controlled reaction vessel
- Procedure: a. To a solution of racemic 2-pentanol (1 equivalent) in the chosen anhydrous organic solvent, add the acyl donor (0.5 to 1.0 equivalent, depending on the desired conversion). b. Add the immobilized lipase (typically 10-50 mg per mmol of substrate). c. Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C). d. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC (see section 2.2). The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted alcohol and the ester product in high enantiomeric excess. e. Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. f. The resulting mixture contains one enantiomer of 2-pentanol and the ester of the other enantiomer. These can be separated by standard purification techniques such as column chromatography or distillation. g. If the ester is the desired product, it can be hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of 2-pentanol.

Note: The choice of acyl donor, solvent, temperature, and reaction time can significantly influence the enantioselectivity and reaction rate. Optimization of these parameters is often necessary. For instance, using succinic anhydride as the acylating agent with CALB has been reported to produce (S)-2-pentanol with 99% ee and (R)-2-pentanol with 95% ee.[6]

# Analysis of Enantiomeric Purity by Chiral Gas Chromatography (GC)

Chiral GC is the most common and reliable method for determining the enantiomeric excess of volatile chiral compounds like 2-pentanol.



Principle: This technique utilizes a chiral stationary phase (CSP) within the GC column. The two enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus their separation.

Experimental Protocol: Chiral GC-MS Analysis of 2-Pentanol Enantiomers[7][8]

- Instrumentation:
  - Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
  - Chiral capillary column. A commonly used stationary phase for the separation of alcohol enantiomers is a derivative of cyclodextrin, such as a β-cyclodextrin-based column (e.g., CYCLOSIL-B).[7]
- Sample Preparation:
  - Dilute a small amount of the 2-pentanol sample in a suitable solvent (e.g., ethanol or hexane).
  - Alternatively, for improved resolution, the alcohol can be derivatized to its acetate ester. A
    simple procedure involves reacting the alcohol with acetic acid in the presence of a
    catalytic amount of iodine.[9]
- GC Conditions (Example):
  - Injector Temperature: 250 °C
  - Split Ratio: 20:1
  - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: Start at 40 °C, hold for 1 min, ramp to 120 °C at 2 °C/min, then ramp to 210 °C at 3 °C/min and hold for 1 min.[7] (Note: The temperature program should be optimized for the specific column and instrument used).
  - Detector Temperature (FID): 250 °C

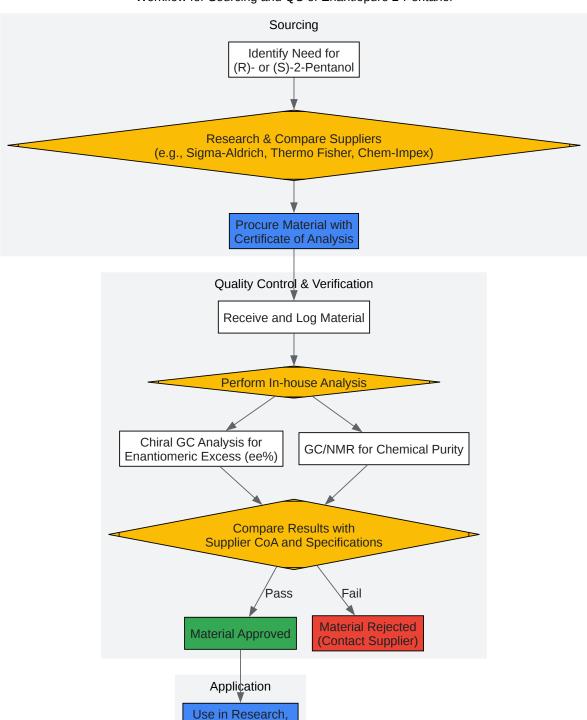


- MS Parameters (if used): Set to acquire data in full scan or selected ion monitoring (SIM) mode.
- Data Analysis: a. The two enantiomers will appear as two separate peaks in the chromatogram. b. Identify the peaks corresponding to the (R) and (S) enantiomers by injecting authentic standards if available. c. Calculate the enantiomeric excess (ee) using the peak areas (A) of the two enantiomers: ee (%) = |(A\_major A\_minor) / (A\_major + A\_minor)| \* 100 where A\_major is the area of the peak for the major enantiomer and A\_minor is the area of the peak for the minor enantiomer.

# Workflow for Sourcing and Quality Control of Enantiopure 2-Pentanol

The following diagram illustrates a typical workflow for researchers and drug development professionals, from selecting a supplier to verifying the quality of the enantiopure 2-pentanol for its intended application.





Workflow for Sourcing and QC of Enantiopure 2-Pentanol

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Caption: Sourcing and Quality Control Workflow for Enantiopure 2-Pentanol.

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